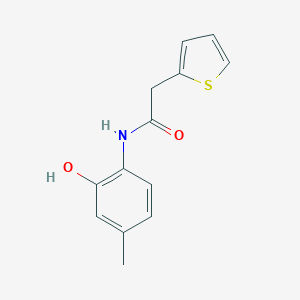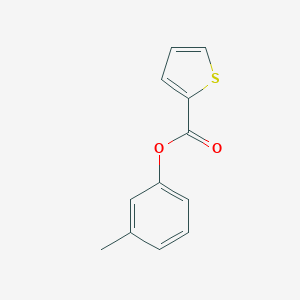
3-methylphenyl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylphenyl thiophene-2-carboxylate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.272 . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The esterification of 2-thiophenecarboxylic acid with 3-methylphenol results in the formation of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is performed under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
3-methylphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
3-methylphenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
作用机制
The mechanism of action of 3-methylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Another derivative of thiophene with similar chemical properties.
2-Thiophenecarboxylic acid, 2-methylphenyl ester: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-methylphenyl thiophene-2-carboxylate is unique due to its specific ester linkage and substitution pattern, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
38281-69-5 |
|---|---|
分子式 |
C12H10O2S |
分子量 |
218.27g/mol |
IUPAC 名称 |
(3-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-4-2-5-10(8-9)14-12(13)11-6-3-7-15-11/h2-8H,1H3 |
InChI 键 |
KBQQRBXIAWUSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CS2 |
规范 SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


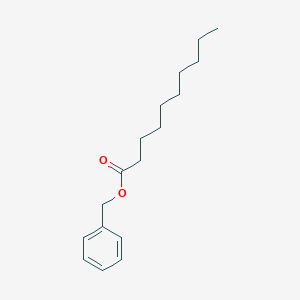
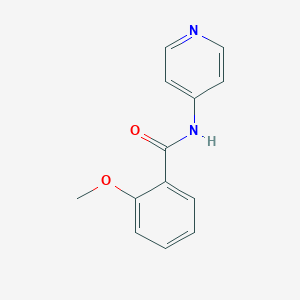
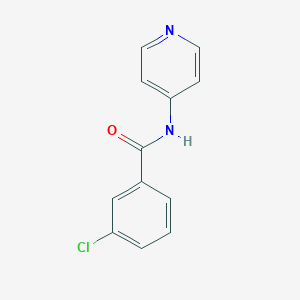
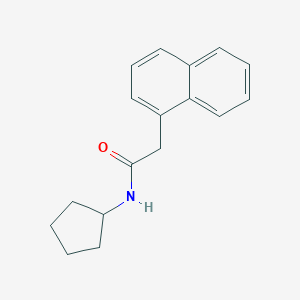

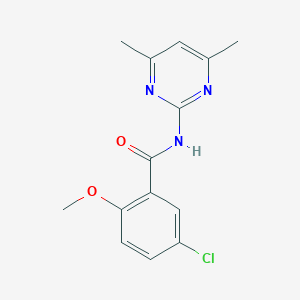
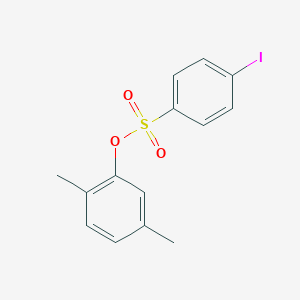

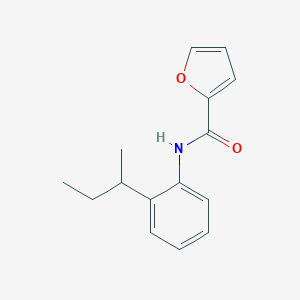
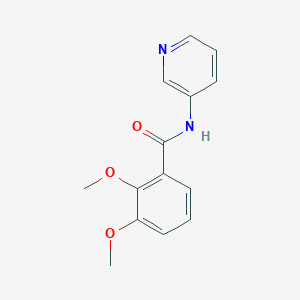
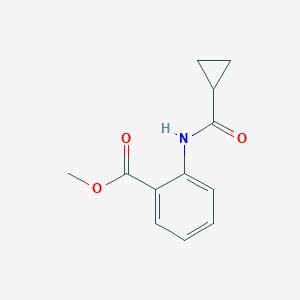
![Ethyl 2-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B485221.png)
